molecular formula C30H30FN5O7S2 B2735233 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393847-80-8

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2735233
CAS No.: 393847-80-8
M. Wt: 655.72
InChI Key: JGLCKVRPJGZFPQ-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a thiophene-2,4-dicarboxylate core substituted with a triazole ring, sulfanyl acetamido linker, and aryl groups (4-fluorophenyl and 4-methoxyphenyl formamido). Its design aligns with pharmacophores common in antimicrobial and antifungal agents, suggesting therapeutic applications .

Properties

IUPAC Name

diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN5O7S2/c1-5-42-28(39)24-17(3)25(29(40)43-6-2)45-27(24)33-23(37)16-44-30-35-34-22(36(30)20-11-9-19(31)10-12-20)15-32-26(38)18-7-13-21(41-4)14-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLCKVRPJGZFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • 1,2,4-Triazole moiety : Known for its antimicrobial and antifungal properties.
  • Thioether linkage : Contributes to the compound's reactivity and interaction with biological targets.
  • Acetamido and dicarboxylate groups : May enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The triazole ring has been shown to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal therapies.
  • Antitumor Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties : The presence of the fluorophenyl group enhances the compound's ability to disrupt bacterial membranes.

Biological Activity Data

A summary of biological assays conducted on similar compounds reveals promising results:

Compound NameTargetIC50 (µM)Effect
1,2,4-Triazole DerivativeTTK Kinase0.41Inhibition of cell division
Fluorophenyl TriazoleMycobacterium tuberculosis27.3Antituberculosis activity
Methoxyphenyl TriazoleHuman Breast Cancer (T47D)43.4Cytotoxicity

Case Studies

Several studies have highlighted the biological significance of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of activity with some exhibiting IC50 values lower than standard treatments .
  • Antitumor Activity Assessment : A compound structurally similar to the target compound demonstrated significant cytotoxic effects on colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM, suggesting that modifications in the structure can lead to enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiophene Frameworks

Several analogues share core structural features with the target compound:

Compound ID/Reference Key Structural Features Biological Activity/Properties
Compounds 4 & 5 Thiazole core with 4-fluorophenyl, triazolyl, and halogen (Cl/Br) substituents Isostructural crystalline solids; antimicrobial potential inferred from related compounds
Compound 6s Benzo[d]thiazole and 4-methoxyphenyl-triazole High yield (80%); antifungal activity (melting point: 198–200°C)
Compound in Thiadiazole-triazole hybrid with cyclopropyl and fluorobenzyl groups Antifungal activity (DFT-supported)
Target Compound Thiophene dicarboxylate, triazole, 4-fluorophenyl, and 4-methoxyphenyl formamido groups Hypothesized broad-spectrum bioactivity

Key Observations :

  • Crystallinity : Compounds 4 and 5 exhibit isostructural packing despite halogen variation (Cl vs. Br), whereas the target compound’s bulkier thiophene dicarboxylate core may disrupt such packing .
  • Bioactivity : Triazole-thiophene hybrids (e.g., ) show antifungal and antibiotic activity, suggesting the target’s 4-methoxyphenyl formamido group could enhance binding to microbial targets .
Substituent Effects on Physicochemical Properties
  • Halogen vs. In contrast, the target’s methoxy group improves solubility via hydrogen bonding .
  • Sulfanyl Acetamido Linkers : Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () use similar linkers, which facilitate conformational flexibility and intermolecular interactions .

Research Findings and Implications

Computational and Structural Insights
  • DFT Studies : used B3LYP/6-31G(d,p) to correlate frontier orbital energies with antifungal activity. Similar modeling for the target compound could predict charge distribution and reactive sites .
  • Crystal Packing : The isostructurality of Compounds 4 and 5 underscores halogen size’s minimal impact on packing, whereas the target’s bulkier substituents may favor π-π stacking or hydrogen-bond networks .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Thioether bond formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using coupling agents like EDCI/HOBt to attach the 4-methoxyphenylformamido group .
  • Esterification : Diethyl ester formation via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) . Key parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF for solubility), and catalyst choice (Lewis acids like AlCl₃ for thiophene ring activation) .

Q. Which characterization techniques are critical for confirming the compound’s purity and structure?

A combination of spectroscopic and chromatographic methods is essential:

TechniquePurposeExample Data
¹H/¹³C NMR Confirm substituent connectivityδ 7.2–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (ester -OCH₂CH₃)
FTIR Identify functional groups1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)
HPLC Assess purityRetention time: 12.3 min (C18 column, acetonitrile/water gradient)

Q. How do the thiophene and triazole moieties influence the compound’s reactivity?

  • Thiophene : Enhances electron delocalization, enabling π-π stacking in biological targets .
  • Triazole : Participates in hydrogen bonding with enzymes (e.g., kinase active sites) and stabilizes sulfanylacetamido linkages .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

  • Experimental design : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Data analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-validate results .
  • Contradiction example : Discrepancies in antimicrobial activity may arise from differential membrane permeability across bacterial strains .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

  • pH adjustment : Stabilize ester groups at pH 6–7 to prevent hydrolysis .
  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility without degradation .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage .

Q. How does the 4-fluorophenyl group impact structure-activity relationships (SAR) in enzyme inhibition?

  • Electron-withdrawing effect : Increases electrophilicity of the triazole ring, enhancing interactions with catalytic residues (e.g., in CYP450 enzymes) .
  • Comparative data : Replacement with chlorophenyl reduces potency by 40%, highlighting fluorine’s role in binding .

Methodological Challenges

Q. What are the limitations of current synthetic yields, and how can they be improved?

  • Issue : Low yields (~35%) in the final amide coupling step due to steric hindrance .
  • Solutions :
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Introduce bulky protecting groups (e.g., Boc) to direct regioselectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Identify key interactions with target proteins (e.g., hydrogen bonds between triazole and EGFR kinase) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize derivatives .

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